molecular formula C21H19ClN2O4S2 B2926535 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide CAS No. 951572-83-1

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide

Cat. No.: B2926535
CAS No.: 951572-83-1
M. Wt: 462.96
InChI Key: CZIHEYDOVLFUNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S2/c22-17-7-4-10-20(14-17)29(25,26)23-18-12-11-16-6-5-13-24(21(16)15-18)30(27,28)19-8-2-1-3-9-19/h1-4,7-12,14-15,23H,5-6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIHEYDOVLFUNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide typically involves multiple steps. One common method involves the sulfonylation of 1,2,3,4-tetrahydroquinoline with benzenesulfonyl chloride in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the intermediate N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline . This intermediate is then reacted with 3-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. It features a benzenesulfonyl group attached to a tetrahydroquinoline ring, further substituted with a chlorobenzene sulfonamide group. Due to its unique structure, it is studied for various scientific applications. Note that this compound is intended for research purposes only and is not suitable for human or veterinary use.

Scientific Research Applications

This compound is used in several scientific research applications:

  • Chemistry It is used as a reagent in organic synthesis and as a building block for synthesizing more complex molecules.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a potential therapeutic agent because of its ability to interact with specific molecular targets.
  • Industry It is utilized in developing new materials and as a catalyst in various industrial processes.

Biological Activities

The compound has potential biological activities, particularly in medicinal chemistry.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues: Sulfonamide Derivatives

Compound 1e: 3-Chloro-Substituted Dihydroquinazoline Sulfonamide

Source : Pharmaceuticals (2012)

  • Structure : 3,4-Dihydroquinazoline core with a 3-chlorobenzenesulfonamide group.
  • Key Differences: Core Heterocycle: Dihydroquinazoline vs. tetrahydroquinoline in the target compound. Substituents: Single sulfonamide group vs. dual sulfonamides in the target.
  • Functional Implications: Dihydroquinazolines are associated with kinase inhibition (e.g., EGFR), while tetrahydroquinoline derivatives may target GPCRs or cyclooxygenases. The dual sulfonamide in the target compound may enhance binding affinity to sulfonamide-sensitive enzymes (e.g., COX-2).
N-[1-(Benzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Oxo-2H-Chromene-3-Carboxamide

Source : CHEMENU (2023)

  • Structure: Tetrahydroquinoline core with a coumarin-carboxamide substituent.
  • Key Differences :
    • Functional Groups : Carboxamide replaces the 3-chlorobenzenesulfonamide.
    • Physicochemical Properties :
  • Expected higher PSA due to coumarin’s oxygen-rich structure.
  • Likely reduced logP compared to the target compound (carboxamides are less lipophilic than sulfonamides).
  • Applications : Coumarin derivatives are often explored as anticoagulants or fluorescent probes, diverging from sulfonamides’ anti-inflammatory roles.

Functional Analogues: Halogenated Heterocycles

6-Chloro-N-(1,2,3,4-Tetrahydroquinolin-7-yl)Pyridine-3-Carboxamide Hydrochloride

Source : Enamine Ltd (2020)

  • Structure: Pyridine-carboxamide with a tetrahydroquinoline core.
  • Key Differences :
    • Halogen Placement : Chlorine on pyridine vs. benzene in the target compound.
    • Ionization : Hydrochloride salt enhances solubility (cf. target’s logSw of -4.3999).
  • Therapeutic Relevance : Pyridine-carboxamides are common in antiviral or anticancer agents, suggesting divergent applications from sulfonamide-based compounds.

Comparative Data Table

Property Target Compound Compound 1e (Dihydroquinazoline) Coumarin-Carboxamide Pyridine-Carboxamide
Core Structure Tetrahydroquinoline Dihydroquinazoline Tetrahydroquinoline Tetrahydroquinoline
Functional Groups Dual sulfonamides Single sulfonamide Carboxamide Carboxamide
Halogen 3-Chlorophenyl 3-Chlorophenyl None 6-Chloropyridine
Molecular Weight (g/mol) 462.97 ~420 (estimated) ~480 (estimated) 512.39
logP 4.3284 ~3.5–4.0 (analogues) ~3.0–3.5 (estimated) ~2.5–3.0 (estimated)
Solubility (logSw) -4.3999 Not reported Not reported Improved (hydrochloride salt)
Therapeutic Potential Anti-inflammatory Kinase inhibition Anticoagulant/Probes Antiviral/Anticancer

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-chlorobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth exploration of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • IUPAC Name : N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-chlorobenzenesulfonamide
  • Molecular Formula : C22H19ClN2O4S2
  • Molecular Weight : 456.58 g/mol

The unique structure features a tetrahydroquinoline ring substituted with both a benzenesulfonyl group and a chlorobenzene sulfonamide group, which may influence its biological activity.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. This is characteristic of many sulfonamides, which mimic para-aminobenzoic acid (PABA) and interfere with folic acid synthesis in bacteria.
  • Binding Interactions : It can bind to various molecular targets including proteins and enzymes, modulating their activity. This binding can result in competitive inhibition mechanisms against specific enzymes crucial for cellular functions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity. The sulfonamide functional group is known for its effectiveness against a range of bacterial strains due to its ability to inhibit dihydropteroate synthase.

Anticancer Potential

The tetrahydroquinoline moiety has been associated with anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells by disrupting critical signaling pathways .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolineLacks chlorobenzene sulfonamide groupLower antibacterial activity
N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethoxybenzene-1-sulfonamideContains methoxy groupsEnhanced solubility and potential cytotoxicity

The comparative analysis shows that the presence of the chlorobenzene sulfonamide group in this compound may enhance its biological activities compared to structurally similar compounds.

Case Studies and Research Findings

  • Antibacterial Activity Study : A study conducted on various sulfonamides including this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) that supports its use as a potential antibiotic .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. This selectivity suggests its potential as a therapeutic agent in cancer treatment .

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